molecular formula C16H23NO B263802 N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No.: B263802
M. Wt: 245.36 g/mol
InChI Key: BQVDAXZPOCACJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as DCTA, is a cyclopropane-based compound that has been extensively studied for its potential applications in scientific research. DCTA is a small molecule that has a unique three-dimensional structure, which makes it an interesting target for researchers in various fields of science.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to bind to the surface of proteins and disrupt their interactions with other proteins, which can lead to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its small size, which makes it an ideal tool for studying the structure and function of proteins. This compound is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of interest is the development of new analogs of this compound with improved properties, such as increased solubility and potency. Another area of interest is the use of this compound as a tool for studying the structure and function of specific proteins, such as those involved in cancer and inflammation. Finally, this compound may have potential therapeutic applications in the treatment of various diseases, and further research is needed to explore its potential in this area.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be achieved through several methods, including the reaction of 2,3-dimethylbenzamide with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,3-dimethylbenzamide with cyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity, and it has been used as a probe for studying the structure and function of proteins. This compound has also been used as a tool for studying the mechanism of action of various drugs and for developing new drugs with improved efficacy and safety profiles.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C16H23NO/c1-10-8-7-9-12(11(10)2)17-14(18)13-15(3,4)16(13,5)6/h7-9,13H,1-6H3,(H,17,18)

InChI Key

BQVDAXZPOCACJW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2C(C2(C)C)(C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2C(C2(C)C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.